molecular formula C18H24N2O B14187495 7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one CAS No. 922527-24-0

7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one

Cat. No.: B14187495
CAS No.: 922527-24-0
M. Wt: 284.4 g/mol
InChI Key: DQMGXOODXXYLKZ-UHFFFAOYSA-N
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Description

“7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” is a synthetic organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring. This compound is characterized by the presence of a tert-butyl group at the 7th position, a cyclohexyl group at the 6th position, and a ketone functional group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” typically involves multi-step organic reactions. One possible route could involve the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the introduction of the tert-butyl and cyclohexyl groups can be achieved through alkylation reactions. The final step might involve the formation of the ketone group through oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The tert-butyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-tert-Butyl-7-cyclohexyl-1,7-naphthyridin-8(7H)-one: Similar structure with different positions of substituents.

    7-tert-Butyl-6-phenyl-1,7-naphthyridin-8(7H)-one: Similar structure with a phenyl group instead of a cyclohexyl group.

Properties

CAS No.

922527-24-0

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

7-tert-butyl-6-cyclohexyl-1,7-naphthyridin-8-one

InChI

InChI=1S/C18H24N2O/c1-18(2,3)20-15(13-8-5-4-6-9-13)12-14-10-7-11-19-16(14)17(20)21/h7,10-13H,4-6,8-9H2,1-3H3

InChI Key

DQMGXOODXXYLKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC2=C(C1=O)N=CC=C2)C3CCCCC3

Origin of Product

United States

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